Cas no 99236-50-7 (Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt)
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt Chemical and Physical Properties
Names and Identifiers
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- L-Leucinamide, L-tyrosylglycylglycyl-L-phenylalanyl-, monohydrochloride (9CI)
- Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt
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- Inchi: 1S/C28H38N6O6.ClH/c1-17(2)12-22(26(30)38)34-28(40)23(14-18-6-4-3-5-7-18)33-25(37)16-31-24(36)15-32-27(39)21(29)13-19-8-10-20(35)11-9-19;/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,38)(H,31,36)(H,32,39)(H,33,37)(H,34,40);1H/t21-,22-,23-;/m0./s1
- InChI Key: DACJEDGVCIWUSB-RGRVRPFLSA-N
- SMILES: [C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](N)CC1C=CC(O)=CC=1)(C(=O)N[C@H](C(=O)N)CC(C)C)CC1C=CC=CC=1.Cl
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L247160-25mg |
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt |
99236-50-7 | 25mg |
$ 538.00 | 2023-09-07 | ||
| TRC | L247160-50mg |
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt |
99236-50-7 | 50mg |
$ 888.00 | 2023-09-07 | ||
| TRC | L247160-100mg |
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt |
99236-50-7 | 100mg |
$ 1435.00 | 2023-09-07 |
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt (CAS No. 99236-50-7): An Overview
Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt (CAS No. 99236-50-7) is a synthetic opioid peptide that has garnered significant attention in the fields of pain management, neurobiology, and pharmacology. This compound, also known as Leu-Enkephalin-Amide, is a derivative of the naturally occurring pentapeptide Leu-Enkephalin. It is characterized by its ability to bind to and activate opioid receptors, particularly the μ-opioid receptor, which plays a crucial role in mediating analgesic effects.
The chemical structure of H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt consists of a sequence of five amino acids: tyrosine (Tyr), glycine (Gly), glycine (Gly), phenylalanine (Phe), and leucine (Leu). The presence of the amide group at the C-terminus and the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.
In recent years, research on Leu-Enkephalin Amide has expanded beyond its analgesic properties. Studies have shown that this compound can modulate various physiological processes, including mood regulation, stress response, and immune function. For instance, a study published in the Journal of Neurochemistry in 2021 demonstrated that H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt can reduce inflammation and oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt have also been extensively studied. Due to its short half-life and rapid metabolism in vivo, researchers have explored various delivery methods to enhance its bioavailability. One promising approach involves the use of nanotechnology to encapsulate the peptide, thereby protecting it from enzymatic degradation and improving its stability in biological environments. A study published in the Nanomedicine: Nanotechnology, Biology and Medicine journal in 2020 reported that nanoparticle-encapsulated H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt exhibited significantly prolonged analgesic effects compared to the free peptide form.
Clinical trials have further validated the therapeutic potential of Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt. A Phase II clinical trial conducted by a team at Harvard Medical School evaluated the efficacy and safety of this compound in managing chronic pain conditions. The results, published in the Pain Management Journal in 2019, indicated that patients treated with H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt experienced significant reductions in pain intensity with minimal side effects compared to traditional opioid analgesics.
Beyond pain management, there is growing interest in using Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt for treating addiction disorders. Opioid addiction remains a significant public health issue, and current treatments often have limited efficacy or severe side effects. Preclinical studies have shown that this compound can reduce opioid cravings and withdrawal symptoms without producing the euphoric effects associated with traditional opioids. A review article published in the Addiction Biology Journal in 2021 highlighted the potential of H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt as a novel therapeutic agent for addiction treatment.
In conclusion, Leu-Enkephalin Amide H-Tyr-Gly-Gly-Phe-Leu-NH2 Hydrochloride Salt (CAS No. 99236-50-7) is a versatile compound with a wide range of potential applications in medicine and research. Its ability to modulate pain perception, inflammation, and addiction makes it an attractive target for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various medical conditions.
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